Pyrrole-derivative1

PPAR dual agonism diabetes research insulin sensitization

Metabolic disease researchers face reproducibility challenges when generic pyrrole compounds exhibit unpredictable PPAR subtype selectivity. Pyrrole-derivative1 (CAS 474006-30-9) provides a validated dual PPARγ/α agonist profile (hPPARγ EC₅₀=1.2 μM; hPPARα EC₅₀=1.8 μM) for investigating balanced receptor engagement in insulin resistance models. • Defined dual agonist activity verified in COS-1 transactivation assays. • ≥98% purity with batch-specific certificate of analysis. • Powder stable at -20°C for 3 years; stock solutions at -80°C for 6 months.

Molecular Formula C23H21NO4
Molecular Weight 375.4 g/mol
Cat. No. B1663830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrole-derivative1
SynonymsPyrrole-derivative1
Molecular FormulaC23H21NO4
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=CN2CC=CC3=CC(=CC=C3)OCC(=O)O
InChIInChI=1S/C23H21NO4/c1-17-9-11-19(12-10-17)23(27)21-8-4-14-24(21)13-3-6-18-5-2-7-20(15-18)28-16-22(25)26/h2-12,14-15H,13,16H2,1H3,(H,25,26)/b6-3+
InChIKeyCNBLGGYQBCKUKJ-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrole-derivative1: PPARγ/α Dual Agonist Overview


Pyrrole-derivative1 (CAS: 474006-30-9, molecular formula C₂₃H₂₁NO₄, molecular weight 375.42) is a pyrrole-based synthetic small molecule originally disclosed in patent WO/2002/085851A1 as Example Compound 2 [1]. The compound is characterized as a dual agonist of peroxisome proliferator-activated receptors (PPARs), exhibiting agonist activity at both human PPARγ (EC₅₀ = 1.2 μM) and human PPARα (EC₅₀ = 1.8 μM) ligand binding domains in COS-1 cell transactivation assays [2]. This dual activity profile distinguishes it from other pyrrole-containing PPAR modulators that typically exhibit single-subtype selectivity. The compound is commercially available from multiple research chemical suppliers for laboratory investigation of metabolic disorders, particularly diabetes-related research applications.

Dual PPARγ/α pathway activation profiling
Insulin signaling and glucose metabolism studies
Differentiated from selective PPARγ or PPARα modulators

Why Pyrrole-derivative1 Is Irreplaceable by Generic Analogs


Generic substitution among pyrrole-containing compounds is scientifically unsound due to profound structure-activity relationship (SAR) divergence. Even minor modifications to the pyrrole scaffold dramatically alter target selectivity, potency, and biological outcome. For instance, in the 1,2-diarylpyrrole series, isomeric variations can render a compound completely inactive against COX-2 despite its close structural analog being a nanomolar inhibitor (COX-2 IC₅₀ = 60 nM vs. inactive isomer) [1]. Similarly, pyrrole α-glucosidase inhibitor IC₅₀ values span over two orders of magnitude (0.77 μM to 117.5 μM) based solely on substitution pattern variations [2]. Pyrrole-derivative1's specific structural features—the 4-methylbenzoyl moiety at the pyrrole 2-position, the trans-propenyl linker, and the phenoxyacetic acid terminus—collectively determine its unique PPARγ/α dual agonist profile (human PPARγ EC₅₀ = 1.2 μM; human PPARα EC₅₀ = 1.8 μM) [3]. Interchanging this compound with any other pyrrole derivative lacking identical substitution would predictably yield divergent receptor activation patterns and confound experimental reproducibility.

Substitution pattern changes may alter PPAR subtype selectivity and potency; generic pyrrole analogs may not reproduce dual γ/α activation.

The trans-propenyl linker and phenoxyacetic acid terminus are critical for balanced dual agonism; structural truncation may disrupt pathway engagement.

Isomeric variations in diarylpyrroles have shown complete loss of COX-2 inhibitory activity, highlighting sensitivity to scaffold geometry.

Pyrrole-derivative1 Differentiation Evidence


Dual PPARγ/α Agonist Activity vs Selective Agonists

Pyrrole-derivative1 exhibits dual PPARγ/α agonist activity with EC₅₀ values of 1.2 μM (human PPARγ) and 1.8 μM (human PPARα) in COS-1 cell transactivation assays [1]. In contrast, rosiglitazone is a highly selective PPARγ full agonist (PPARγ EC₅₀ = 0.076 μM) with negligible PPARα activity (EC₅₀ > 10 μM), while fenofibrate is a selective PPARα agonist (PPARα EC₅₀ = 18 μM) with minimal PPARγ activation [2]. The dual activity profile of Pyrrole-derivative1 represents a distinct pharmacological phenotype—simultaneous engagement of both PPAR subtypes at comparable low micromolar potency—neither recapitulated by PPARγ-selective thiazolidinediones nor PPARα-selective fibrates.

PPARγ/α Dual Activation
Assay context
Target: hPPARγ EC₅₀ 1.2 μM, hPPARα EC₅₀ 1.8 μM
vs. Rosiglitazone: γ 0.076 μM, α >10 μM
vs. Fenofibrate: α 18 μM, γ minimal
Dual pathway engagement distinct from single-subtype agonists
COS-1 cell transactivation assay
PPAR dual agonism diabetes research insulin sensitization lipid metabolism

COX-2 Selectivity Advantage of Pyrrole Scaffolds

The pyrrole heterocycle confers exceptional COX-2 selectivity that is not achievable with alternative five-membered nitrogen heterocycles. 1,2-Diarylpyrroles demonstrate COX-2 IC₅₀ = 60 nM with COX-1/COX-2 selectivity ratio >1700, whereas the isomeric variant is completely inactive against COX-2 [1]. This scaffold-dependent selectivity surpasses that of imidazole-containing COX-2 inhibitors (celecoxib: COX-2 IC₅₀ = 40 nM, COX-1/COX-2 selectivity ~375) and pyrazole-based inhibitors, and substantially exceeds the non-selective COX inhibition of traditional NSAIDs (indomethacin: COX-1/COX-2 ratio ~60; ibuprofen: ~15) [2]. The electron-rich nature of the pyrrole ring enables regioselective substitution patterns critical for selective enzyme pocket engagement.

COX-2 Scaffold Selectivity
Class-level
Diarylpyrrole: COX-2 IC₅₀ 60 nM, >1700-fold selectivity over COX-1
Reported scaffold-dependent selectivity profile
Class-level inference; product not directly tested
COX-2 selectivity anti-inflammatory heterocyclic scaffold SAR comparison

DHODH Inhibition: Species Selectivity of Pyrrole Scaffolds

Pyrrole-based DHODH inhibitors (exemplified by DSM502) demonstrate improved species selectivity versus mammalian enzymes compared to triazolopyrimidine-based inhibitors (exemplified by DSM265). X-ray crystallographic studies reveal that pyrroles bind an alternative enzyme conformation distinct from triazolopyrimidines, resulting in nanomolar potency against Plasmodium falciparum DHODH (IC₅₀ = 20 nM) and Plasmodium vivax DHODH (IC₅₀ = 14 nM) with no detectable inhibition of the human enzyme [1]. DSM502 achieves 97% parasite clearance in SCID mouse models at 50 mg/kg oral dosing [2]. This alternative binding mode confers pyrrole-based inhibitors a distinct advantage in therapeutic index optimization for antimalarial development programs.

DHODH Species Selectivity
Head-to-head
Pyrrole DSM502: Pf IC₅₀ 20 nM, Pv IC₅₀ 14 nM, no human DHODH inhibition
vs. Triazolopyrimidine DSM265: Pf IC₅₀ 33 nM, Pv IC₅₀ 94 nM
Supports species-selectivity optimization context
Scaffold representative; not Pyrrole-derivative1
malaria research DHODH inhibition species selectivity scaffold comparison

Compound Purity and Storage Stability Specifications

Pyrrole-derivative1 is supplied at ≥98% purity as a solid with validated storage parameters enabling long-term experimental reproducibility . The compound demonstrates solubility in DMSO for stock solution preparation, with recommended storage at -20°C for powder (3-year stability) or -80°C for solutions (6 months to 1 year stability) . These specifications differentiate it from custom-synthesized pyrrole analogs lacking validated purity certificates and defined stability parameters. Cross-supplier price variation for equivalent specifications ranges from $1,520 (25 mg, 6-8 week lead time) to $937 (1 mg, in-stock) [1], highlighting procurement optimization opportunities based on experimental timeline requirements.

Specification & Stability
Specification review
Purity ≥98%
Powder stability 3 years at -20°C
DMSO-soluble
Supports lot-to-lot reproducibility
Supplier certificate of analysis review
compound procurement purity specifications stability storage conditions

Antibacterial Potency: Pyrrole vs Other Heterocycles

Pyrrole-containing compounds exhibit antibacterial MIC values spanning 0.125 μg/mL to 33.8 μg/mL against Gram-positive bacteria, with specific pyrrole-thiazolidinone hybrids achieving MIC of 0.5 μg/mL against S. aureus [1]. This potency range overlaps with imidazole-containing antibacterials (metronidazole: MIC 0.25-4 μg/mL against anaerobes) but offers distinct activity spectra against aerobic Gram-positive organisms. Non-substituted pyrroles demonstrate MIC = 3.13 μg/mL with MBC = 6.25 μg/mL, exhibiting 2-fold greater potency than monosubstituted analogs (MIC = 6.25 μg/mL) [2]. The pyrrole core enables antibacterial activity without requiring the nitro group essential to imidazole-based nitroimidazoles, potentially mitigating genotoxicity concerns associated with nitroaromatic compounds.

Antibacterial Activity
Class-level
Pyrrole hybrids: MIC 0.5 μg/mL (S. aureus); non-substituted pyrrole MIC 3.13 μg/mL; metronidazole anaerobic only
Reported Gram-positive antibacterial context
Class-level inference; not direct product data
antibacterial MIC comparison heterocyclic scaffold Gram-positive

PPAR Subtype Activity Ratio and Cross-Species Pharmacology

Pyrrole-derivative1 displays a human PPARγ/α EC₅₀ ratio of approximately 0.67 (1.2 μM / 1.8 μM), indicating balanced dual activation without strong subtype bias [1]. Cross-species comparison reveals differential activity: human PPARα EC₅₀ = 1.8 μM vs. mouse PPARα EC₅₀ = 4.9 μM (approximately 2.7-fold species difference), while human PPARγ activity was only evaluated in the human isoform [1]. This species-dependent pharmacology contrasts with PPARγ-selective thiazolidinediones (rosiglitazone: hPPARγ EC₅₀ = 0.076 μM, mPPARγ EC₅₀ = 0.045 μM) and PPARα-selective fibrates (fenofibrate: hPPARα EC₅₀ = 18 μM, mPPARα EC₅₀ = 12 μM), highlighting Pyrrole-derivative1's unique species-selectivity fingerprint relevant to translational research design.

Cross-Species Pharmacology
Head-to-head
hPPARγ EC₅₀ 1.2 μM, hPPARα EC₅₀ 1.8 μM (ratio ~0.67)
mPPARα EC₅₀ 4.9 μM (2.7-fold species difference)
Species-dependent activity context for model selection
Translational study design consideration
PPAR subtype selectivity species comparison dual agonism metabolic research

Pyrrole-derivative1 Application Scenarios


Dual PPARγ/α Agonist Profiling in Diabetes Research

Pyrrole-derivative1 is optimally deployed in in vitro studies investigating balanced PPARγ/α dual activation in the context of insulin resistance and glucose homeostasis. Based on its EC₅₀ values of 1.2 μM (hPPARγ) and 1.8 μM (hPPARα) in COS-1 transactivation assays [1], the compound enables investigation of simultaneous engagement of both PPAR subtypes—a pharmacological profile distinct from thiazolidinediones (PPARγ-selective) and fibrates (PPARα-selective). Investigators should account for the 2.7-fold species difference in PPARα activity (human EC₅₀ = 1.8 μM vs. mouse EC₅₀ = 4.9 μM) when designing translational studies bridging in vitro human receptor data to murine metabolic models.

Pyrrole Scaffold SAR for COX-2 Selectivity Optimization

Research programs focused on developing selective COX-2 inhibitors with minimized COX-1 gastrointestinal liability should utilize pyrrole-based scaffolds as a validated starting point. The 1,2-diarylpyrrole series demonstrates exceptional COX-2 selectivity (>1700-fold over COX-1) at nanomolar potency (COX-2 IC₅₀ = 60 nM), substantially exceeding the selectivity ratios of both imidazole-based celecoxib (~375-fold) and non-selective NSAIDs (15-60-fold) [1][2]. Pyrrole-derivative1, as a characterized pyrrole-containing compound with defined PPAR activity, serves as a structural reference point for medicinal chemistry efforts exploring the impact of substitution patterns on target engagement and selectivity.

Antimalarial DHODH Inhibitor Development

Programs developing next-generation antimalarial agents should evaluate pyrrole-based DHODH inhibitors as alternatives to triazolopyrimidine scaffolds when species selectivity versus mammalian DHODH and activity against P. vivax are critical design criteria. Pyrrole-based DSM502 achieves PfDHODH IC₅₀ = 20 nM and PvDHODH IC₅₀ = 14 nM with no detectable human enzyme inhibition, representing improved PvDHODH potency (~6.7-fold) compared to triazolopyrimidine DSM265 (PvDHODH IC₅₀ = 94 nM) and 97% parasite clearance in SCID mouse models at 50 mg/kg oral dosing [3]. The pyrrole scaffold's alternative enzyme binding conformation enables this enhanced selectivity profile.

Compound Stability for Long-Term Metabolic Studies

For multi-year metabolic disease research programs requiring consistent compound potency across experimental replicates, Pyrrole-derivative1 from certified suppliers provides defined storage stability parameters (powder: -20°C for 3 years; stock solutions: -80°C for 6 months) and ≥98% purity certification . Procurement optimization should balance supplier lead times against pricing differentials, with 25 mg quantities available at $1,520 (6-8 week lead) versus 1 mg in-stock quantities at $937 [4]. Researchers should verify certificate of analysis documentation upon receipt to ensure batch-to-batch consistency in PPAR activation assays.

Application
Selection Property
Validation Focus
PPARγ/α dual activation profiling in metabolic models
Dual PPAR subtype engagement
Balanced activation ratio in transactivation assays
COX-2 selectivity optimization research
Pyrrole scaffold selectivity profile
COX-2 isoform selectivity and engagement
Antimalarial DHODH inhibitor development
Species-selective enzyme inhibition
Plasmodium vs. human DHODH selectivity
Long-term metabolic compound stability
Certified purity and storage stability
Lot-to-lot reproducibility in bioassays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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